4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid
Description
Historical Context and Discovery
The development of this compound represents a relatively recent advancement in heterocyclic chemistry, with the compound first being catalogued in chemical databases in 2014. The initial documentation of this compound in the PubChem database occurred on October 20, 2014, marking its formal recognition within the scientific community. This timeline places the compound's discovery within the contemporary era of systematic heterocyclic compound synthesis, where researchers have increasingly focused on creating hybrid molecules that combine multiple pharmacophoric elements.
The compound emerged during a period of intensive research into pyrazole-containing derivatives, driven by the recognition of pyrazole frameworks as privileged structures in medicinal chemistry. The synthesis and characterization of this particular compound reflect the broader scientific movement toward developing complex heterocyclic systems that incorporate both aromatic and heteroaromatic components. The most recent modifications to the compound's database entry occurred on May 24, 2025, indicating ongoing research interest and data refinement.
The chemical entity represents part of a larger family of pyrazole-benzoic acid derivatives that have been systematically explored for their potential biological and chemical properties. Research efforts in this area have been facilitated by advances in synthetic methodologies that allow for efficient formation of ether linkages between pyrazole and aromatic carboxylic acid systems. The compound's development timeline coincides with increased commercial availability from multiple chemical suppliers, suggesting successful scale-up of synthetic procedures and sustained demand from research institutions.
Chemical Nomenclature and Synonyms
The primary International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the structural relationship between its constituent parts. Alternative nomenclature systems have generated several synonymous names, including 4-(2,5-dimethylpyrazol-3-yl)oxybenzoic acid, which represents an alternative numbering system for the pyrazole ring. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with 1424857-07-7 being the most commonly referenced identifier.
| Nomenclature Type | Chemical Name |
|---|---|
| IUPAC Name | 4-(2,5-dimethylpyrazol-3-yl)oxybenzoic acid |
| Alternative IUPAC | This compound |
| Simplified Name | 4-((1,3-Dimethyl-1H-pyrazol-5-yl)oxy)benzoic acid |
| Database Synonym | 4-(2,5-dimethylpyrazol-3-yl)oxybenzoic acid |
Commercial suppliers have adopted various naming conventions, with companies like AK Scientific and ChemScene using the full systematic name, while others employ shortened versions or catalog-specific identifiers. The compound is also known by several alphanumeric codes, including AKOS019915080, TS-00623, and CS-0337310, which serve as internal identification systems for different chemical suppliers. These multiple naming systems reflect the compound's widespread commercial availability and research utility across different sectors of the chemical industry.
The molecular formula C₁₂H₁₂N₂O₃ provides a concise representation of the compound's atomic composition, while the Simplified Molecular Input Line Entry System representation CC1=NN(C)C(=C1)OC2=CC=C(C=C2)C(=O)O offers a linear notation for computational applications. The International Chemical Identifier string provides an additional standardized representation that facilitates database searches and chemical informatics applications.
Relevance in Contemporary Chemical Research
The significance of this compound in contemporary chemical research stems from its unique structural features that combine two important pharmacophoric elements. Current research investigations have demonstrated that pyrazole-containing compounds exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a benzoic acid moiety introduces additional hydrogen bonding capabilities and potential for salt formation, expanding the compound's utility in pharmaceutical applications.
Recent studies in fragment-based drug design have highlighted the importance of heterocyclic compounds like this pyrazole derivative in developing novel therapeutic agents. The compound's molecular weight of 232.23 grams per mole positions it within the optimal range for drug-like molecules, while its computed topological polar surface area of 64.35 square angstroms and logarithmic partition coefficient of 2.22 indicate favorable physicochemical properties. These characteristics suggest potential for good membrane permeability and bioavailability, making it an attractive candidate for medicinal chemistry applications.
The commercial availability of this compound from multiple suppliers, including AK Scientific, ChemScene, and Parchem, with purity levels ranging from 95% to 97%, demonstrates sustained research demand and successful synthetic methodologies. Research institutions and pharmaceutical companies have shown continued interest in this compound as evidenced by its inclusion in various chemical libraries and screening collections. The compound serves as both a standalone research target and a building block for more complex molecular architectures.
Contemporary research has also focused on the compound's potential applications in materials science, where the combination of aromatic and heteroaromatic systems can provide unique electronic and optical properties. The ether linkage between the pyrazole and benzoic acid components offers conformational flexibility that may be exploited in the design of molecular switches or sensors. Additionally, the carboxylic acid functionality provides opportunities for further chemical modification through esterification, amidation, or metal coordination reactions.
Overview of Pyrazole and Benzoic Acid Derivatives in Chemistry
Pyrazole derivatives represent one of the most extensively studied classes of heterocyclic compounds in modern chemistry, with their five-membered ring structure containing two adjacent nitrogen atoms providing unique electronic properties and biological activities. The pyrazole framework has been identified as a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals and serving as a core scaffold for drug discovery efforts. Research has demonstrated that substitution patterns on the pyrazole ring significantly influence biological activity, with dimethyl substitutions often enhancing lipophilicity and metabolic stability.
The synthesis of pyrazole derivatives has been extensively developed through various methodologies, including cyclization reactions of 1,3-diketones with hydrazines, Vilsmeier-Haack reactions, and multicomponent reactions. Recent advances in synthetic chemistry have enabled the preparation of highly substituted pyrazoles with precise control over regioselectivity and stereochemistry. These synthetic developments have facilitated the exploration of pyrazole-containing compounds in diverse therapeutic areas, including inflammation, cancer, and infectious diseases.
| Pyrazole Derivative Class | Key Structural Features | Primary Applications |
|---|---|---|
| 3,5-Dimethylpyrazoles | Symmetric methyl substitution | Anti-inflammatory agents |
| 1,3-Dimethylpyrazoles | N-methylation with C-methyl | Pharmaceutical intermediates |
| Pyrazole carboxylic acids | Carboxyl functionality | Drug development |
| Pyrazole ethers | Oxygen linkage to aromatics | Materials science |
Benzoic acid derivatives constitute another fundamental class of organic compounds that have found widespread applications across multiple chemical disciplines. The benzoic acid framework provides excellent synthetic versatility through its carboxyl group, which can undergo various transformations including esterification, amidation, and decarboxylation reactions. Substituted benzoic acids have demonstrated significant biological activities, with para-substituted derivatives often exhibiting enhanced potency compared to their ortho and meta counterparts.
The combination of pyrazole and benzoic acid structural elements, as exemplified by this compound, represents a strategic approach to molecular design that leverages the beneficial properties of both components. This hybrid approach has gained considerable attention in contemporary chemical research, where researchers seek to optimize multiple molecular properties simultaneously. The ether linkage between these two pharmacophoric elements provides conformational flexibility while maintaining electronic communication between the aromatic systems.
Recent research in pyrazole-benzoic acid hybrids has demonstrated their potential in various applications, including enzyme inhibition, receptor modulation, and antimicrobial activity. The structural diversity accessible through this combination approach has enabled the development of compound libraries with broad chemical space coverage. Furthermore, the presence of both acidic and basic functionalities within these hybrid molecules provides opportunities for multiple binding interactions with biological targets, potentially enhancing selectivity and potency.
Properties
IUPAC Name |
4-(2,5-dimethylpyrazol-3-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-7-11(14(2)13-8)17-10-5-3-9(4-6-10)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGNXXUBANIIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC2=CC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,3-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact : The benzoic acid group in the target compound enhances acidity (pKa ~4.2) compared to acetic acid derivatives (pKa ~2.5–4.7) . This influences solubility and target binding.
- Linker Diversity : Unlike Elexacaftor’s sulfonamide linker , the ether linkage in the target compound may reduce metabolic instability while maintaining spatial flexibility.
- Biological Activity : Compounds with halogenated aryl groups (e.g., chlorophenyl in ) exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration.
Physicochemical Properties
| Property | This compound | (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid | 4-(4-Chlorophenyl)-3-(4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-5-methylisoxazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~262.3 | ~168.2 | ~395.1 |
| Solubility (Water) | Moderate (carboxylic acid enhances polarity) | High (smaller alkyl chain) | Low (lipophilic chlorophenyl/isoxazole) |
| logP | ~1.8–2.3 | ~0.5–1.0 | ~3.5–4.0 |
Key Observations:
- The target compound’s logP (~1.8–2.3) balances lipophilicity and polarity, favoring oral bioavailability compared to highly lipophilic analogs like the chlorophenyl-isoxazole derivative (logP ~3.5–4.0) .
- Methyl ester derivatives (e.g., methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate ) show higher solubility than the free acid but require metabolic activation for efficacy.
Biological Activity
4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid is an organic compound with the molecular formula . This compound is a derivative of benzoic acid, where a hydrogen atom on the benzene ring is replaced by a 1,3-dimethyl-1H-pyrazol-5-yl group. Its unique structure contributes to its biological activity, making it a subject of interest in various fields of research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| CAS Number | 1424857-07-7 |
| Synonyms | 4-(2,5-dimethylpyrazol-3-yl)oxybenzoic acid |
| Molecular Weight | 220.24 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial survival.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has shown promise in inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This makes it a candidate for further investigation in the context of inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to known antibiotics.
- Anti-inflammatory Activity : In a controlled experiment assessing the anti-inflammatory effects on murine models, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .
- Cancer Research : Another study highlighted its role as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. The compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential utility in cancer therapy .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The pyrazole moiety is known to interact with enzymes involved in metabolic pathways, leading to altered enzymatic activity.
- Signal Transduction Modulation : By influencing signaling pathways associated with inflammation and cell proliferation, this compound may exert therapeutic effects against various diseases.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | Similar pyrazole substitution | Moderate antibacterial effects |
| 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene | Two pyrazole groups | Enhanced anticancer properties |
Uniqueness
The distinct substitution pattern and the presence of both pyrazole and benzoic acid moieties confer unique biological activities not observed in other related compounds.
Q & A
Q. What advanced statistical methods are recommended for analyzing high-throughput screening data involving this compound?
- Methodological Answer : Machine learning algorithms (random forest, SVM) classify active/inactive compounds based on descriptors like logP or topological polar surface area. Principal component analysis (PCA) reduces dimensionality in large datasets, while false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) accounts for multiple testing errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
